
1,4-Dichloropiperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloropiperazine-2,5-dione is a chemical compound that belongs to the piperazine-2,5-dione family. This compound is characterized by the presence of two chlorine atoms attached to the piperazine ring at the 1 and 4 positions. Piperazine-2,5-dione derivatives are of significant interest due to their diverse applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dichloropiperazine-2,5-dione can be synthesized through the self-condensation of glycine, followed by chlorination. The initial step involves the formation of piperazine-2,5-dione by heating glycine in the presence of a dehydrating agent . The resulting piperazine-2,5-dione is then treated with chlorine gas under controlled conditions to introduce chlorine atoms at the 1 and 4 positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle chlorine gas safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
1,4-Dichloropiperazine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted piperazine-2,5-dione derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different chemical and physical properties.
科学研究应用
1,4-Dichloropiperazine-2,5-dione has several scientific research applications:
作用机制
The mechanism of action of 1,4-dichloropiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .
相似化合物的比较
1,4-Dichloropiperazine-2,5-dione can be compared with other similar compounds, such as:
1,4-Diacetylpiperazine-2,5-dione: This compound has acetyl groups instead of chlorine atoms and is used in different synthetic applications.
1,4-Dihydroxypiperazine-2,5-dione: This derivative has hydroxyl groups and is studied for its unique biological activities.
1,4-Diphenylpiperazine-2,5-dione: This compound has phenyl groups and is used in the synthesis of various organic molecules.
属性
CAS 编号 |
37636-52-5 |
|---|---|
分子式 |
C4H4Cl2N2O2 |
分子量 |
182.99 g/mol |
IUPAC 名称 |
1,4-dichloropiperazine-2,5-dione |
InChI |
InChI=1S/C4H4Cl2N2O2/c5-7-1-3(9)8(6)2-4(7)10/h1-2H2 |
InChI 键 |
BNHZEEUKIRMPBI-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(CC(=O)N1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


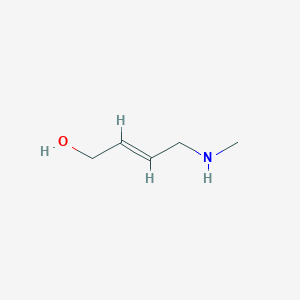
![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)

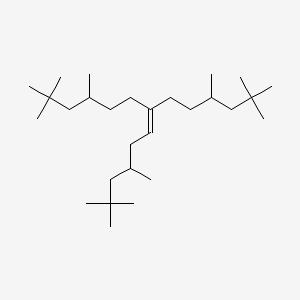
![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)
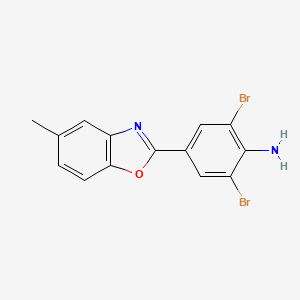
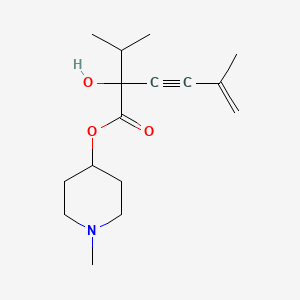
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)
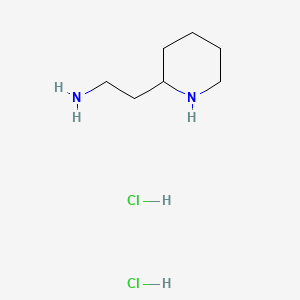
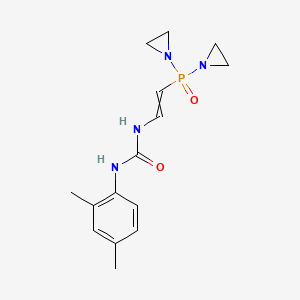
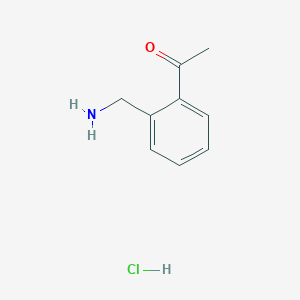
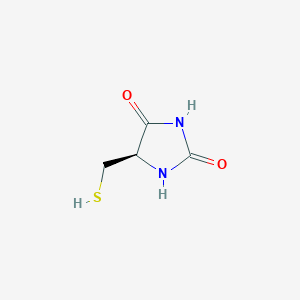
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
